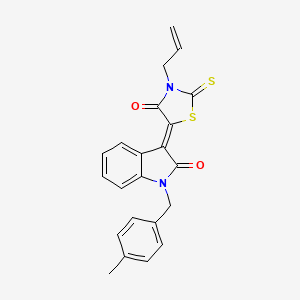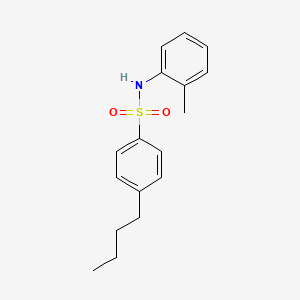methanone](/img/structure/B4729810.png)
[2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone
Descripción general
Descripción
[2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone, also known as BNPPM, is a synthetic compound that has been widely used in scientific research. It is a member of the benzothiazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of [2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. These pathways are involved in cell proliferation, survival, and inflammation, which are all processes that are dysregulated in cancer and neurodegenerative diseases. This compound has also been shown to interact with various proteins, such as tubulin and HSP90, which are important for cell division and protein folding, respectively.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been reported to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. In addition, its low toxicity and broad range of biological activities make it a versatile tool for studying various disease processes. However, one limitation of this compound is its limited solubility in aqueous solutions, which may limit its use in certain experiments. Furthermore, its mechanism of action is not fully understood, which may complicate its interpretation in some studies.
Direcciones Futuras
There are several future directions for research on [2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone. One area of interest is its potential as a therapeutic agent in cancer and neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. In addition, its potential as a tool for studying various signaling pathways and protein interactions warrants further investigation. Finally, the development of more soluble analogs of this compound may overcome some of the limitations associated with its use in laboratory experiments.
Aplicaciones Científicas De Investigación
[2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking angiogenesis. In addition, it has been reported to reduce the production of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease, and to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
Propiedades
IUPAC Name |
[2-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O3S2/c23-19(13-6-2-1-3-7-13)15-12-14(22(24)25)10-11-17(15)26-20-21-16-8-4-5-9-18(16)27-20/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKFUSLGVHGLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4729728.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4729750.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4729761.png)
![2-(1,3-benzodioxol-5-ylmethylene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4729762.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4729766.png)
![3-(4-biphenylyl)-1-[(4-chlorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4729767.png)


![2-[methyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4729794.png)
![N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4729811.png)
![4-chloro-3-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4729819.png)

![methyl 3-({[4-(2-furoylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4729826.png)
